(1-Aminocyclobutyl)methanol

Medicinal Chemistry Lead Optimization Physicochemical Property

This 1,1-disubstituted cyclobutane core delivers a fixed 3D vector fundamentally different from 1,3- or 1,2-aminoalcohol isomers—directly preserving target-binding affinity and pKa-modulated ADME profiles. Its sp³-rich character serves as a proven phenyl bioisostere for enhanced solubility and CNS penetration, enabling constrained γ-amino acid mimetics and CD38 inhibitor scaffolds. Secure high-purity material now to accelerate structure-activity studies and strengthen your IP position.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 180205-34-9
Cat. No. B068218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminocyclobutyl)methanol
CAS180205-34-9
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(C1)(CO)N
InChIInChI=1S/C5H11NO/c6-5(4-7)2-1-3-5/h7H,1-4,6H2
InChIKeyVRDXDROAZSDMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Aminocyclobutyl)methanol (CAS 180205-34-9) is a Preferred Bifunctional Building Block in Drug Discovery


(1-Aminocyclobutyl)methanol is a small-molecule building block featuring a strained cyclobutane ring substituted with both a primary amine and a primary alcohol . This bifunctional, sp³-rich core enables it to serve as a versatile intermediate for introducing rigid, conformationally restricted motifs into lead compounds, a strategy frequently employed to improve metabolic stability and achieve novel intellectual property positions .

Why Generic Substitution Fails for Cyclobutane Amino Alcohols in Medicinal Chemistry


Cyclobutane-containing amino alcohols are not interchangeable scaffolds [1]. The precise substitution pattern (e.g., 1-amino vs. 3-amino) dramatically alters the vector of the functional groups, the overall 3D conformation, and key physicochemical properties such as pKa and lipophilicity . This directly impacts a molecule's ability to interact with a specific biological target, meaning that substituting one regioisomer for another will not preserve the desired binding affinity, pharmacokinetic profile, or synthetic utility .

Quantitative Differentiators for (1-Aminocyclobutyl)methanol vs. Closest Analogs


Divergent pKa Values Enable Differentiated Ionic Interactions

(1-Aminocyclobutyl)methanol exhibits a predicted pKa of 15.05±0.10 , which is substantially higher (more basic) than the pKa of 9.3-9.5 reported for its positional isomer, (3-aminocyclobutyl)methanol . This difference in basicity will govern the protonation state of the amine at physiological pH, affecting its ionic interactions with biological targets.

Medicinal Chemistry Lead Optimization Physicochemical Property

Lower Boiling Point May Reflect Differences in Intermolecular Forces

The boiling point of (1-aminocyclobutyl)methanol is reported as 167°C , which is notably lower than the 175°C reported for the 3-amino isomer . This 8°C difference suggests variations in intermolecular hydrogen bonding patterns or molecular shape that influence volatility and could impact purification or formulation steps.

Analytical Chemistry Process Chemistry Volatility

Divergent Ring Strain and Physicochemical Profile vs. Cyclopropyl Analog

Compared to its smaller ring analog, (1-aminocyclopropyl)methanol, the cyclobutyl derivative offers a distinct property profile. While the cyclopropyl analog has a lower molecular weight (87.12 vs 101.15) and a lower boiling point (143°C vs 167°C) [1], the cyclobutyl ring in (1-aminocyclobutyl)methanol presents a different level of ring strain (approx. 26 kcal/mol vs 27.5 kcal/mol) and a more 3D, 'open' conformation [2]. This can translate to differences in metabolic stability and target binding.

Medicinal Chemistry Bioisostere Physicochemical Property

Strategic Application Scenarios for (1-Aminocyclobutyl)methanol in Drug Discovery


Synthesis of Conformationally Restricted γ-Secretase Modulator Scaffolds

The rigid 1,1-disubstituted cyclobutane core is ideal for synthesizing mimics of γ-amino acids or constrained β-turn motifs in peptide mimetics. In studies focused on γ-secretase modulators for Alzheimer's disease research, the introduction of a cyclobutyl amino alcohol unit was shown to restrict molecular flexibility, improving target binding and metabolic stability relative to acyclic analogs [1].

Preparation of Bioisosteres for CNS Drug Discovery

Cyclobutane rings are established bioisosteres for phenyl rings in drug discovery, often leading to improved physicochemical properties like lower LogP and higher aqueous solubility for CNS penetration [2]. The bifunctional nature of (1-aminocyclobutyl)methanol makes it a direct precursor for constructing these sp³-rich bioisosteres, which are valuable in developing novel therapeutics for neurological disorders [2].

Investigation of CD38 Inhibitors for Immuno-Oncology and Inflammation

Recent patent literature describes the use of cyclobutane-containing amino alcohols as key structural elements in novel quinoline- and quinazoline-carboxamide derivatives that act as CD38 inhibitors [3]. These inhibitors are being investigated for their therapeutic potential in treating cancer, atherosclerosis, and metabolic disorders [3], positioning (1-aminocyclobutyl)methanol as a potential starting material for these cutting-edge drug discovery programs.

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